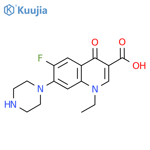

- Preparation method of ciprofloxacin lactate from ciprofloxacin hydrochloridePreparation method of ciprofloxacin lactate and sodium chloride injectionPreparation of ciprofloxacin lactate, China, 1993, 24(11), 484-5

Cas no 50-21-5 (Lactate)

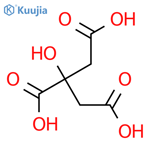

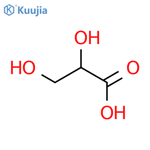

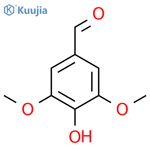

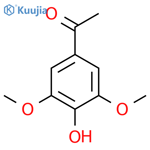

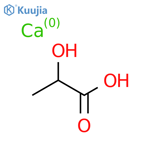

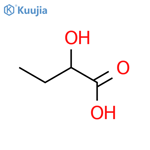

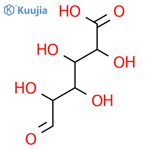

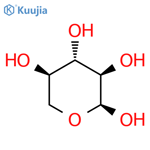

乳酸(ラクテート)は、ヒドロキシ酸の一種であり、生体内の解糖系で生成される重要な代謝中間体です。化学式C₃H₅O₃で表され、L体とD体の光学異性体が存在します。特にL-乳酸は、生分解性ポリマーの原料として注目されており、環境負荷の低いプラスチックの製造に利用されます。また、pH調整剤や防腐剤として食品・医薬品分野でも応用可能です。高い水溶性と生体適合性を有し、微生物発酵法による高純度製造が可能な点が特長です。医療分野では乳酸濃度が代謝状態の指標として用いられるなど、多岐にわたる用途を持ちます。

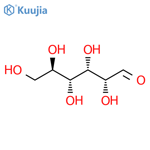

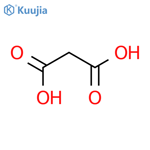

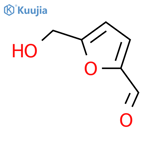

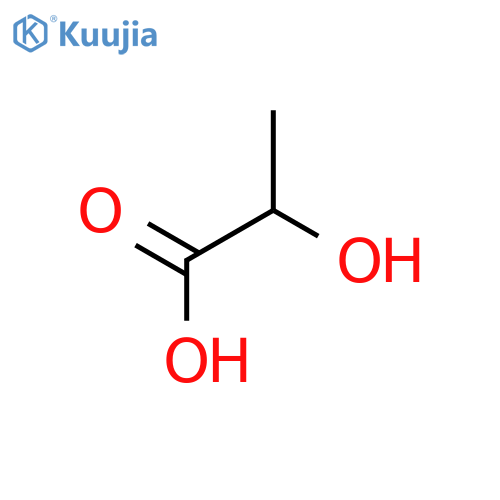

Lactate structure

商品名:Lactate

Lactate 化学的及び物理的性質

名前と識別子

-

- DL-Lactic acid

- 2-Hydroxypropanoic acid

- Lactic acid

- Lactic acid, dl-

- Propanoic acid, 2-hydroxy-

- (RS)-2-Hydroxypropionsaeure

- 1-Hydroxyethanecarboxylic acid

- AI3-03130

- Acidum lacticum

- BRN 5238667

- CCRIS 2951

- Lactovagan

- Tonsillosan

- alpha-Hydroxypropionic acid

- Lactic acid solution

- LACTIC ACID, DL-(P)

- Lacticacid(Technical)

- 1-Hydroxyethane 1-carboxylic acid

- ACS

- Ethylidenelactic acid

- Kyselina 2-hydroxypropanova

- Kyselina mlecna

- Lactic Acid (AS)

- Milchsaure

- NSC 367919

- Ordinary lactic acid

- Propionic acid, 2-hydroxy-

- Purac FCC 80

- Racemic lactic acid

- α-Hydroxypropanoic acid

- α-Hydroxypropionic acid

- milk acid

- 2-Hydroxypropionic Acid

- Polylactic acid

- lactate

- Milchsaeure

- DL-Milchsaeure

- Lactic acid USP

- Aethylidenmilchsaeure

- Lacticum acidum

- Lactic acid (natural)

- (+/-)-Lactic acid

- Milchsau

- DL-Lacticacid

- Biolac

- SB44652

- 50-21-5

- Lactic acid, tech grade

- Lactic acid (JP17/USP)

- (R)-2-Hydroxy-propionic acid;H-D-Lac-OH

- NSC-367919

- FEMA Number 2611

- Lactic acid, natural, >=85%

- Lactic Acid, Racemic, USP

- Purac FCC 88

- NCGC00260004-01

- 26100-51-6

- FEMA No. 2611

- EC 200-018-0

- LACTIC ACID [WHO-IP]

- CHEMBL1200559

- DTXCID003192

- SB44647

- Lactic acid, meets USP testing specifications

- CHEBI:78320

- A877374

- Tox21_202455

- HY-B2227

- UNII-3B8D35Y7S4

- 3B8D35Y7S4

- Propanoic acid,2-hydroxy-,(.+/-.)-

- 33X04XA5AT

- Chem-Cast

- L-(+)-Lactic acid, 98%

- 4b5w

- DL-LACTIC ACID [MI]

- NSC367919

- 2-hydroxy-propionic acid

- E-270

- LACTIC ACID (EP MONOGRAPH)

- MFCD00004520

- EINECS 200-018-0

- (+/-)-2-hydroxypropanoic acid

- Propanoic acid, 2-hydroxy- (9CI)

- 2-Hydroxy-2-methylacetic acid

- HIPURE 88

- DL- LACTIC ACID [WHO-DD]

- lactasol

- 2 Hydroxypropanoic Acid

- LACTIC ACID, DL- [II]

- SY-83

- L-lactic acid or dl-lactic acid

- (.+/-.)-Lactic acid

- Propanoic acid, (+-)

- 1-hydroxyethane carboxylic acid

- STL282744

- LACTIC ACID (+-)

- (2RS)-2-Hydroxypropanoic acid

- E 270

- Kyselina mlecna [Czech]

- Lactic Acid, 85 Percent, FCC

- NCGC00257515-01

- INS-270

- DL-Lactic acid 90%, synthetic, meets the analytical specifications of Ph. Eur.

- D00111

- 2 Hydroxypropionic Acid

- (R)-Lactate;(R)-2-Hydroxypropionic acid;

- NCGC00090972-01

- AKOS000118855

- INS NO.270

- Tox21_111049_1

- 2-Hydroxypropionic acid, DL-Lactic acid

- BDBM23233

- Lactic acid [USP:JAN]

- DL- lactic acid

- DL-Milchsaure

- (+-)-LACTIC ACID

- MFCD00064266

- PROPANOIC ACID, 2-HYDROXY-, (2S)-, HOMOPOLYMER

- F71201

- Propanoic acid, hydroxy-

- LACTIC ACID (USP MONOGRAPH)

- CS-0021601

- NCGC00090972-03

- CAS-50-21-5

- Lactic Acid, 85 Percent, Reagent, ACS

- HSDB 800

- LACTIC ACID (II)

- Tox21_111049

- (RS)-2-hydroxypropanoic acid

- Lactic acid, Pharmaceutical Secondary Standard; Certified Reference Material

- .alpha.-Hydroxypropanoic acid

- Milchsaure [German]

- alpha-Hydroxypropanoic acid

- Cheongin Haejanghwan

- ACIDUM LACTICUM [WHO-IP LATIN]

- acido lactico

- Lactic acid, United States Pharmacopeia (USP) Reference Standard

- 26811-96-1

- 849585-22-4

- Lactic acid [JAN]

- EPA Pesticide Chemical Code 128929

- DL-Lactic acid, SAJ first grade, 85.0-92.0%

- L0226

- AKOS017278364

- Cheongin Haewoohwan

- BBL027466

- Tox21_303616

- EN300-19542

- Kyselina 2-hydroxypropanova [Czech]

- Lactic acid, 85%, FCC

- BC10F553-5D5D-4388-BB74-378ED4E24908

- Lurex

- EINECS 209-954-4

- DL-Lactic Acid (90%)

- DB-071134

- NCIOpen2_000884

- 152-36-3

- Lactic Acid, 10 Percent Solution

- DL-Lactic Acid (90per cent)

- DTXSID7023192

- DB04398

- 598-82-3

- DL-Lactic acid, LR, >=88%

- DL-Lactic acid, AR, >=88%

- DB-347146

- Dl-alpha-hydroxypropionic acid;2-hydroxypropionic acid

- 2-Hydroxypropionicacid

- DL-Lactic Acid, Racemic

- Q161249

- F2191-0200

- Lactate (TN)

- NCGC00090972-02

- Lactic acid,buffered

- DL-Lactic acid, ~90% (T)

- .alpha.-Hydroxypropionic acid

- DL-Lactic acid, JIS special grade, 85.0-92.0%

- Cheongin samrakhan

- (+-)-2-Hydroxypropanoic acid

- LACTIC ACID, DL-(II)

- Z104474158

- LACTICUM ACIDUM [HPUS]

- Lactic acid (7CI,8CI)

- C01432

- HY-B2227R

- FP158009

- Lactate (Standard)

- 2-Hydroxypropionic acid, Natural, Kosher Certified

- FL14256

- 200-018-0

- 209-954-4

- Polylactic acid - MW 40,000~80,000

- Lactate

-

- MDL: MFCD00004520

- インチ: 1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)

- InChIKey: JVTAAEKCZFNVCJ-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])(C(=O)O[H])C([H])([H])[H]

- BRN: 1209341

計算された属性

- せいみつぶんしりょう: 90.031694g/mol

- ひょうめんでんか: 0

- XLogP3: -0.7

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 90.031694g/mol

- 単一同位体質量: 90.031694g/mol

- 水素結合トポロジー分子極性表面積: 57.5Ų

- 重原子数: 6

- 複雑さ: 59.1

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- におい: Odorless

- Stability Shelf Life: Stable under recommended storage conditions.

- Temperature: When heated to decompositionit emits acrid smoke and irritating fumes.

- Viscosity: Viscosities of aqueous lactic acid at 25 °C: 1.042 mPa s (6.29 wt%), 1.752 mPa s (25.02 wt%), 4.68 mPa s (54.94 wt%), 36.9 mPa s (88.60 wt%)

- Heat of Combustion: 3615 cal/kg

- Dissociation Constants: pKa = 3.86 at 20 °C

- Taste: Mild acid taste and does not overpower weaker aromatic flavors

- 色と性状: 純品は無色または淡黄色の粘稠な液体で、酸味があり、吸湿性が強い。

- 密度みつど: 1.276 g/cm3

- ゆうかいてん: 18oC

- ふってん: 227.6°C at 760 mmHg

- フラッシュポイント: 109.9°C

- 屈折率: 1.4252-1.4272

- すいようせい: SOLUBLE

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 57.53

- LogP: log Kow = -0.72

- FEMA: 2611 | LACTIC ACID

- 酸性度係数(pKa): 3.08(at 100℃)

- まぐれ当たり: 3

- かんど: 湿度に敏感である

- ようかいせい: それは水、エタノール、グリセリンと随意に混合することができて、エーテルに溶けて、クロロホルム、石油エーテルと二硫化炭素に溶けません。

- ひせんこうど: -0.05 º (c= neat 25 ºC)

- 濃度: 85 % (w/w)

- マーカー: 14,5336

Lactate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H315,H318

- 警告文: P280,P305+P351+P338

- 危険物輸送番号:UN 1760

- WGKドイツ:2

- 危険カテゴリコード: 38-41

- セキュリティの説明: 26-39

- 福カードFコード:3

- RTECS番号:OD2800000

-

危険物標識:

- リスク用語:R34;R38;R41

- 危険レベル:8

- 包装グループ:III

- ちょぞうじょうけん:2-8°C

- 包装カテゴリ:III

- 危険レベル:8

- TSCA:Yes

- セキュリティ用語:S26-S39-S45-S36/37/39

Lactate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A5262812-500G |

DL-Lactic acid , ACS |

50-21-5 | ≥85% | 500g |

RMB 96.00 | 2025-02-20 | |

| TRC | L113490-500g |

DL-Lactic Acid (90%) |

50-21-5 | 500g |

$ 230.00 | 2023-09-07 | ||

| TargetMol Chemicals | TN6945-100 mg |

Lactic acid |

50-21-5 | 98% | 100MG |

¥ 620 | 2023-07-11 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36415-100g |

Lactic acid, ACS, 85.0-90.0% aq. soln. |

50-21-5 | 85.0-90.0% | 100g |

¥332.00 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033829-2.5kg |

Lactate |

50-21-5 | 90% | 2.5kg |

¥ŹŎȋ | 2023-07-25 | |

| abcr | AB208065-100g |

DL-Lactic acid, ACS, 85.0-90.0% aqueous solution; . |

50-21-5 | 100g |

€60.80 | 2025-02-18 | ||

| abcr | AB207669-500 ml |

Lactic acid, 1.0N Standardized Solution; . |

50-21-5 | 500 ml |

€104.40 | 2023-09-14 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W261106-1KG-K |

Lactate |

50-21-5 | 85%, FCC | 1KG |

1029.64 | 2021-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0226-500G |

DL-Lactic Acid |

50-21-5 | >85.0%(T) | 500g |

¥285.00 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L108839-2.5kg |

Lactate |

50-21-5 | AR,85-90% | 2.5kg |

¥345.90 | 2023-09-02 |

Lactate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of norfloxacin lactate, Guangxi Huagong, 1997, 26(1), 15-17

合成方法 3

合成方法 4

はんのうじょうけん

1.1R:CaCl2, R:R:NaHCO3, R:K2HPO4, R:NaCl, R:MgSO4, R:NaH2PO4, S:H2O, 12 h, 37°C, pH 7.0

リファレンス

- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667

合成方法 5

はんのうじょうけん

1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa

リファレンス

- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar

2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14

2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14

リファレンス

- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

合成方法 9

はんのうじょうけん

1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C

リファレンス

- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

合成方法 10

はんのうじょうけん

1.1 Reagents: Calcium carbonate Solvents: Water ; 15 min, 115 °C

1.2 Reagents: Calcium hydroxide Solvents: Water ; 16 h, pH 6.2, 52 °C

1.2 Reagents: Calcium hydroxide Solvents: Water ; 16 h, pH 6.2, 52 °C

リファレンス

Efficient calcium lactate production by fermentation coupled with crystallization-based in situ product removal

,

Bioresource Technology,

2014,

163,

33-39

合成方法 11

合成方法 12

合成方法 13

合成方法 14

はんのうじょうけん

1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C

リファレンス

- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14

合成方法 15

はんのうじょうけん

1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa

リファレンス

- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid, New Journal of Chemistry, 2022, 46(39), 18744-18750

合成方法 16

はんのうじょうけん

1.1R:K2HPO4, R:(NH4)2SO4, R:CaCl2, R:R:R:KH2PO4, R:NiCl2 •6H2O, R:R:ZnCl2, R:R:FeSO4, R:R:CuCl2 •2H2O, R:KCl, R:Na2SO4, R:NH4Cl, S:H2O, 15 min, 121°C, pH 7

リファレンス

- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026, Renewable Energy, 2020, 153, 1418-1427

合成方法 17

はんのうじょうけん

1.1C:H2SO4, S:H2O, 1 h, 100°C

リファレンス

- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349

合成方法 18

合成方法 19

はんのうじょうけん

1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa

リファレンス

- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Lactate Raw materials

- D-Glucuronic Acid

- Cellulose

- D(+)-Mannose

- Sulfate Lignin

- Hemicellulase

- Dihydroxyacetone

- D-Fructose

- Lignin

- D-Galacturonic acid

- D(+)-Glucose

- D(+)-Xylose

- Lignocellulose

- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal

- D-Galactose

- Glycerol

Lactate Preparation Products

- Norfloxacin (70458-96-7)

- Oxalic acid (144-62-7)

- Citric acid (77-92-9)

- 1,3-Propanediol (504-63-2)

- Maleic acid (110-16-7)

- Vanillin (121-33-5)

- 4-oxopentanoic acid (123-76-2)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- Lactate calcium (814-80-2)

- Butanoic acid,2-hydroxy- (600-15-7)

- Dihydroxyacetone (96-26-4)

- 4-Hydroxybenzoic acid (99-96-7)

- Lactate (50-21-5)

- Hydroxymalonic Acid (80-69-3)

- propanedioic acid (141-82-2)

- Malic acid (6915-15-7)

- Guaiacol (90-05-1)

- Pyruvaldehyde (78-98-8)

- L(+)-Tartaric acid (87-69-4)

- Vanillic acid (121-34-6)

- DL-Glyceraldehyde (56-82-6)

- 5-Hydroxymethylfurfural (67-47-0)

- Fumaric acid (110-17-8)

- Syringaldehyde (134-96-3)

- 4-Hydroxybenzaldehyde (123-08-0)

- Pyruvic acid (127-17-3)

- Apocynin (498-02-2)

- 2-hydroxyacetic acid (79-14-1)

- Acetosyringone (2478-38-8)

- Ciprofloxacin (85721-33-1)

- 1-(4-Hydroxyphenyl)ethanone (99-93-4)

- butanedioic acid (110-15-6)

Lactate サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:50-21-5)

注文番号:SFD1242

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50-21-5)Lactic acid

注文番号:LE561

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50-21-5)乳酸

注文番号:LE27051050

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:02

価格 ($):discuss personally

Lactate 関連文献

-

Mohamed Ali Abdel-Rahman,Yukihiro Tashiro,Takeshi Zendo,Kenji Sonomoto RSC Adv. 2013 3 8437

-

Izabela Steinborn-Rogulska,Pawe? Parzuchowski,Gabriel Rokicki Polym. Chem. 2014 5 5412

-

Ying Wang,Mohamed Ali Abdel-Rahman,Yukihiro Tashiro,Yaotian Xiao,Takeshi Zendo,Kenji Sakai,Kenji Sonomoto RSC Adv. 2014 4 22013

-

Mamata Singhvi,Digambar Gokhale RSC Adv. 2013 3 13558

-

Xinhe Wu,Duoduo Gao,Huogen Yu,Jiaguo Yu Nanoscale 2019 11 9608

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:50-21-5)Lactic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:50-21-5)Lactic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ